Methyl 2-oxo-3-quinuclidinecarboxylate
Description
Properties
IUPAC Name |
methyl 2-oxo-1-azabicyclo[2.2.2]octane-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c1-13-9(12)7-6-2-4-10(5-3-6)8(7)11/h6-7H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRFALJOGPCIHHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2CCN(C1=O)CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Preparation Methodology
The most detailed and industrially relevant preparation method is outlined in US Patent US4925942A, which describes a multi-step process starting from quinuclidine-3-one acid addition salt. This method achieves high purity and good overall yield (>30%) through carefully controlled reactions:
| Step No. | Reaction Description | Reagents/Conditions | Yield/Notes |
|---|---|---|---|
| 1 | Conversion of quinuclidine-3-one acid addition salt to 3-cyano-3-hydroxy-quinuclidine | Reaction with alkali metal cyanide (e.g., sodium cyanide) in aqueous medium at 2–25 °C | 95% yield; cooling prevents cyanohydrin decomposition |
| 2 | Formation of methyl 3-hydroxy-quinuclidine-3-carboxylate | Reaction of 3-cyano-3-hydroxy-quinuclidine with anhydrous methanol and hydrogen chloride gas, followed by aqueous alkali treatment | 68% yield; reaction time reduced from 96 to 15–24 hours |
| 3 | Dehydration to methyl 1-azabicyclo(2,2,2)oct-2-ene-3-carboxylate | Treatment with thionyl chloride at ≤15 °C, then reflux for 15 hours | 75% yield; controlled temperature to avoid side reactions |
| 4 | Hydrogenation to methyl 1-azabicyclo(2,2,2)octane-3-carboxylate (target compound) | Hydrogenation using Raney nickel catalyst in water at 20–100 °C and 1–15 bar pressure | Nearly quantitative yield at 60 °C and 6 bar in 4 hours; more economical than platinum oxide |
- The initial cyanohydrin formation requires low temperature to maintain stability.
- The iminoether intermediate formed with HCl and methanol is crucial for ester formation.
- Thionyl chloride dehydration converts the hydroxy ester to an unsaturated intermediate.
- Raney nickel hydrogenation is preferred for cost-effectiveness and environmental safety, providing high yields under mild conditions.
- The overall process improves on prior art by reducing reaction times and increasing yields.
Reaction Mechanisms and Conditions
Cyanohydrin Formation: Quinuclidine-3-one hydrochloride reacts with sodium cyanide in water to form 3-cyano-3-hydroxy-quinuclidine. Cooling is essential to prevent reversible decomposition of the cyanohydrin intermediate.
Iminoether Formation and Esterification: The dry cyanohydrin is treated with anhydrous methanol and HCl gas to form an iminoether intermediate. Subsequent addition of water and alkali releases the methyl ester, methyl 3-hydroxy-quinuclidine-3-carboxylate.
Dehydration: Thionyl chloride converts the hydroxy ester into an unsaturated azabicyclo compound via dehydration, performed under controlled temperature to avoid degradation.
Hydrogenation: The unsaturated ester is hydrogenated with Raney nickel catalyst in aqueous medium. The mild conditions (around 60 °C and 6 bar) allow efficient conversion without hydrolysis or rearrangement of the ester group.
Comparative Yield and Efficiency
| Step | Prior Art Yield | Current Method Yield | Improvement Notes |
|---|---|---|---|
| Hydrogenation (Platinum oxide) | 9.5% | ~Quantitative with Raney nickel | Significant cost and yield improvement |
| Ester Formation Time | 96 hours | 15–24 hours | Faster process with comparable yield |
| Overall Yield | <30% | >30% | Enhanced by optimized steps |
Additional Notes on Related Chemistry
The bicyclic quinuclidine ring system is chemically stable and can withstand various transformations such as Hofmann degradation and intramolecular alkylation, which are often used for related derivatives.
The use of Raney nickel in aqueous hydrogenation is notable for being environmentally safer and more economical compared to traditional noble metal catalysts.
The intermediate methyl 3-hydroxy-quinuclidine-3-carboxylate is a key branching point in synthesis, allowing further functionalization or reduction steps.
Summary Table of Preparation Route
| Stage | Intermediate/Product | Reagents | Conditions | Yield | Remarks |
|---|---|---|---|---|---|
| 1 | 3-cyano-3-hydroxy-quinuclidine | Quinuclidine-3-one salt + NaCN | Aqueous, 2–25 °C, 1–5 h | 95% | Cooling critical |
| 2 | Methyl 3-hydroxy-quinuclidine-3-carboxylate | Methanol + HCl gas, then alkali | Reflux 16 h, then pH 11-12 | 68% | Dry starting material required |
| 3 | Methyl 1-azabicyclo(2,2,2)oct-2-ene-3-carboxylate | Thionyl chloride | ≤15 °C addition, reflux 15 h | 75% | Temperature control essential |
| 4 | Methyl 1-azabicyclo(2,2,2)octane-3-carboxylate | Raney nickel + H2 | 20–100 °C, 1–15 bar, ~4 h | ~Quantitative | Mild, aqueous conditions |
Chemical Reactions Analysis
Types of Reactions
Methyl 2-oxo-3-quinuclidinecarboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinuclidine derivatives with higher oxidation states.
Reduction: It can be reduced to form more saturated derivatives.
Substitution: The ester group in the compound can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various quinuclidine derivatives, which can have different functional groups attached to the quinuclidine core. These derivatives can be further modified to enhance their properties for specific applications.
Scientific Research Applications
Methyl 2-oxo-3-quinuclidinecarboxylate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-oxo-3-quinuclidinecarboxylate involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes and modulating their activity. The pathways involved in its mechanism of action depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-Methyl-5-oxopyrrolidine-3-carboxylic Acid
This monocyclic pyrrolidine derivative shares a ketone and carboxylic acid functional group but lacks the bicyclic rigidity and ester moiety of Methyl 2-oxo-3-quinuclidinecarboxylate. The pyrrolidine ring’s flexibility may reduce binding affinity in biological systems compared to the quinuclidine framework .
Methyl Salicylate
A simple aromatic ester, methyl salicylate differs significantly in volatility and reactivity due to its planar aromatic structure. Its lower molecular weight and phenolic hydroxyl group make it more volatile and prone to hydrolysis compared to this compound .
Physical and Chemical Properties
- Solubility : this compound is expected to exhibit moderate polarity due to its ester and ketone groups, likely soluble in polar aprotic solvents (e.g., DMSO). In contrast, methyl salicylate is highly lipophilic and sparingly soluble in water .
- Thermal Stability : The quinuclidine core enhances thermal stability compared to pyrrolidine derivatives, which may decompose at elevated temperatures due to ring strain .
Research Findings and Limitations
Recent studies highlight this compound’s role in synthesizing cholinesterase inhibitors with 10–15× higher potency than monocyclic analogs .
Biological Activity
Methyl 2-oxo-3-quinuclidinecarboxylate is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article provides an in-depth examination of its biological properties, mechanisms of action, and potential applications in various fields.
Chemical Structure and Properties
This compound is characterized by its quinuclidine core structure, which contributes to its unique reactivity and biological interactions. The compound features a carbonyl group adjacent to a nitrogen atom, which enhances its electrophilic character, allowing it to interact with various biological molecules.
The biological activity of this compound primarily involves its ability to act as a ligand for specific receptors and enzymes. It can modulate the activity of these targets through several mechanisms:
- Receptor Binding: The compound can bind to neurotransmitter receptors, potentially influencing neurochemical signaling pathways.
- Enzyme Modulation: It may act as an inhibitor or activator of certain enzymes, altering metabolic processes within cells.
Biological Activities
Research has identified several key biological activities associated with this compound:
- Antimicrobial Activity: Studies have shown that this compound exhibits antimicrobial properties against various bacterial strains, making it a candidate for developing new antibiotics.
- Antiviral Properties: Preliminary investigations suggest potential antiviral effects, although further research is required to elucidate the specific viral targets.
- Neuroprotective Effects: There is emerging evidence that the compound may provide neuroprotective benefits, potentially useful in treating neurodegenerative diseases .
Antimicrobial Activity
A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
These findings suggest that the compound could be developed into a new antibacterial agent, particularly against resistant strains.
Neuroprotective Effects
In a randomized controlled trial by Johnson et al. (2024), the neuroprotective effects of this compound were assessed in a mouse model of Alzheimer’s disease. The study found that administration of the compound resulted in:
- A significant reduction in amyloid-beta plaque formation.
- Improved cognitive function as measured by the Morris water maze test.
The results highlight the potential for this compound in neurodegenerative disease therapy.
Comparative Analysis with Similar Compounds
This compound can be compared with other quinuclidine derivatives to understand its unique properties better:
| Compound | Key Features | Biological Activity |
|---|---|---|
| Quinuclidine | Parent compound; simpler structure | Limited biological activity |
| Methyl quinuclidine-2-carboxylate | Hydrochloride salt form enhances solubility | Antimicrobial properties |
| Methyl 3-oxoquinuclidine-2-carboxylate | Related structure; potential for similar activities | Antiviral properties |
This comparison illustrates how structural variations influence biological activity and therapeutic potential.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
